molecular formula C19H20F3N3O B15120008 N-methyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}pyridin-2-amine

N-methyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}pyridin-2-amine

Cat. No.: B15120008
M. Wt: 363.4 g/mol
InChI Key: CXAUWAQMKMTSSH-UHFFFAOYSA-N
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Description

N-methyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a piperidine ring and a pyridine ring

Properties

Molecular Formula

C19H20F3N3O

Molecular Weight

363.4 g/mol

IUPAC Name

[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C19H20F3N3O/c1-24(17-8-4-5-11-23-17)14-9-12-25(13-10-14)18(26)15-6-2-3-7-16(15)19(20,21)22/h2-8,11,14H,9-10,12-13H2,1H3

InChI Key

CXAUWAQMKMTSSH-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps. One common route starts with the preparation of the piperidine intermediate, which is then reacted with 2-(trifluoromethyl)benzoyl chloride under basic conditions to form the benzoylated piperidine. This intermediate is subsequently reacted with N-methylpyridin-2-amine to yield the final product. The reactions are usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}pyridin-2-amine is unique due to its combination of a trifluoromethyl group, a benzoyl moiety, and a piperidine ring, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

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